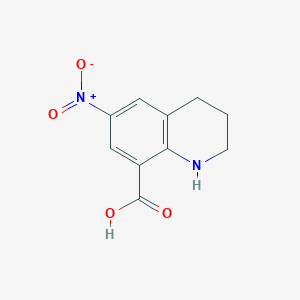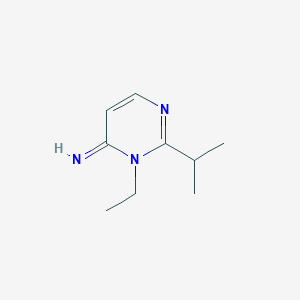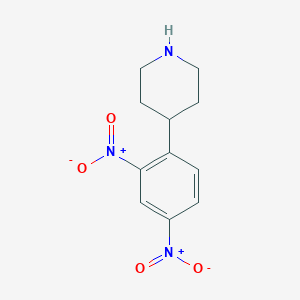
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as NTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. For example, in vitro studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid, including the development of new synthetic methods for producing the compound, the exploration of its potential applications in materials science and imaging, and the investigation of its mechanism of action in various biological systems. Additionally, further studies are needed to determine the optimal dosage and administration method for this compound in various applications, as well as to evaluate its safety and potential side effects.
Synthesemethoden
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with cyclohexanone, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities, as well as fluorescence properties that make it useful for imaging applications. Additionally, this compound can be used as a building block for the synthesis of other compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
123296-82-2 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.2 g/mol |
IUPAC-Name |
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h4-5,11H,1-3H2,(H,13,14) |
InChI-Schlüssel |
LBPGZIALPBBWEW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])C(=O)O)NC1 |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])C(=O)O)NC1 |
Synonyme |
8-QUINOLINECARBOXYLIC ACID, 1,2,3,4-TETRAHYDRO-6-NITRO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)









